1-(Bromomethyl)-3-(methylsulfanyl)benzene
Description
Properties
IUPAC Name |
1-(bromomethyl)-3-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrS/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQGNTFIGUJDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-(Methylsulfanyl)toluene
Overview:
The most common synthetic route to 1-(Bromomethyl)-3-(methylsulfanyl)benzene is the benzylic bromination of 3-(methylsulfanyl)toluene. This reaction introduces a bromomethyl group (-CH₂Br) selectively at the methyl substituent on the benzene ring.
$$
\text{3-(Methylsulfanyl)toluene} \xrightarrow[\text{catalyst}]{\text{Bromine or NBS}} \text{this compound}
$$
- Brominating Agents:
- Molecular bromine (Br₂) with iron(III) bromide (FeBr₃) as catalyst
- N-Bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in solvents like carbon tetrachloride (CCl₄)
- Reaction Medium: Typically non-polar solvents such as CCl₄ or chloroform
- Temperature: Controlled to avoid over-bromination, often room temperature or slightly elevated
- Radical Initiators: Azobisisobutyronitrile (AIBN) or light to initiate radical bromination
Mechanistic Notes:
The reaction proceeds via a radical mechanism where the benzylic hydrogen is abstracted, and bromine is introduced selectively at the benzylic position. The methylsulfanyl group (-SCH₃) is electron-donating, which can influence regioselectivity and reactivity.
- Controlling stoichiometry of bromine or NBS to prevent di- or poly-bromination
- Reaction time to maximize yield of monobrominated product
- Use of radical initiators to enhance selectivity
Industrial and Scale-up Considerations
Industrial synthesis adapts the above method to larger scales, focusing on yield, purity, and process safety:
- Continuous Flow Reactors: Used to improve heat management and reaction control
- Catalyst Optimization: FeBr₃ or other Lewis acids to enhance selectivity
- Purification: Techniques such as distillation, recrystallization, or chromatography to isolate the product with high purity
- Environment and Safety: Minimizing hazardous solvents and bromine handling risks
Summary Table of Preparation Methods
| Preparation Method | Reagents/Conditions | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|
| Bromination with Br₂ + FeBr₃ catalyst | Br₂, FeBr₃ catalyst, CCl₄, room temp | High selectivity, well-established | Handling toxic bromine and catalyst | Moderate to high (60-85) |
| Radical bromination with NBS + AIBN | NBS, AIBN, CCl₄, light or heat | Controlled radical bromination, selective | Requires radical initiator, solvent toxicity | High (70-90) |
| Electrochemical bromination (analogous) | Electrolysis in MeOH-H₂O mixture, electrodes | Environmentally benign, high yield | Requires electrochemical setup | High (70-90) |
Detailed Research Findings and Notes
- Selectivity: The methylsulfanyl group is electron-donating, activating the ring and methyl substituent towards electrophilic and radical bromination at the benzylic position. However, care must be taken to avoid substitution at the aromatic ring or over-bromination of the methyl group.
- Brominating Agent Choice: NBS is preferred over Br₂ in many cases because it releases bromine radicals more controllably, leading to fewer side products and better yields.
- Reaction Medium: Non-polar solvents such as CCl₄ or chloroform favor radical bromination, while polar solvents may lead to side reactions or lower selectivity.
- Characterization: Confirmatory techniques include proton nuclear magnetic resonance (¹H NMR) showing benzylic bromine signals around δ 4.5–5.0 ppm, carbon NMR (¹³C NMR) for aromatic carbons, and mass spectrometry for molecular ion verification.
- Industrial Scale-Up: Continuous flow bromination and advanced purification methods improve yield and safety, reducing hazardous waste and improving product consistency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromomethyl Group
The benzylic bromide undergoes SN₂ reactions with nucleophiles under mild conditions. Key examples include:
Mechanistic Insight : The -SMe group increases electron density at the benzylic position through resonance, facilitating bromide displacement. Polar aprotic solvents (e.g., THF, DMF) and mild bases (e.g., K₂CO₃) optimize yields .
Electrophilic Aromatic Substitution (EAS)
The -SMe group strongly activates the benzene ring toward EAS, directing incoming electrophiles to ortho/para positions relative to itself:
| Reaction | Electrophile | Conditions | Major Product |
|---|---|---|---|
| Nitration | NO₂⁺ (HNO₃/H₂SO₄) | 0–5°C, 2h | 2-Nitro-5-(bromomethyl)-3-(methylsulfanyl)benzene |
| Sulfonation | SO₃ (fuming H₂SO₄) | 80°C, 4h | 2-Sulfo-5-(bromomethyl)-3-(methylsulfanyl)benzene |
| Halogenation | Cl₂ (FeCl₃) | RT, 1h | 2-Chloro-5-(bromomethyl)-3-(methylsulfanyl)benzene |
Key Notes :
-
The bromomethyl group exerts a weaker deactivating meta-directing effect but does not override the dominant -SMe activation .
-
Reactions proceed 3–5× faster compared to nonsulfanylated analogs due to enhanced ring electron density .
Oxidation of the Methylsulfanyl Group
While not a direct reaction of the parent compound, the -SMe group can be oxidized to modulate electronic effects:
| Oxidizing Agent | Conditions | Product | Impact on Reactivity |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C | 3-(Methylsulfinyl)benzene derivative | Reduced ring activation (mild deactivation) |
| KMnO₄ | H₂O, pH 7, 25°C | 3-(Methylsulfonyl)benzene derivative | Strong deactivation, shifts EAS selectivity |
Catalytic Coupling Reactions
The bromomethyl group participates in cross-couplings under palladium catalysis:
| Reaction | Catalyst System | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C | Biaryl derivatives via C-C bond formation |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Toluene, 100°C | Aromatic amines via C-N bond formation |
Limitation : Coupling efficiency is reduced compared to aryl bromides due to the benzylic position’s steric constraints .
Stability and Handling Considerations
-
Light sensitivity : Undergoes slow homolytic C-Br cleavage under UV light, forming a benzyl radical .
-
Storage : Stable short-term at 4°C under inert gas; incompatible with strong oxidizers.
This compound’s dual functionality makes it valuable for synthesizing pharmacologically active scaffolds and materials with tailored electronic properties. Experimental protocols should be optimized to account for competing reactivities between the bromomethyl and methylsulfanyl groups .
Scientific Research Applications
Organic Synthesis
1-(Bromomethyl)-3-(methylsulfanyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows it to participate in the formation of various derivatives .
Biological Studies
The compound is utilized in biological research to study enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds. Its reactivity makes it suitable for exploring interactions with biomolecules, potentially leading to insights into enzyme inhibition and signaling pathways .
Industrial Applications
In industrial settings, this compound is employed in the production of specialty chemicals, polymers, and resins. Its unique chemical properties enable the development of materials with specific functionalities .
Chemical Reactivity
The compound exhibits several notable reactions:
- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-) .
- Oxidation : The methylsulfanyl group can be oxidized to sulfoxides or sulfones, expanding its utility in synthetic applications .
Case Studies
Case Study 1: Pharmaceutical Development
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. Studies indicate that these compounds can interact with various biological targets, suggesting potential therapeutic applications .
Case Study 2: Polymer Chemistry
In polymer synthesis, this compound has been used as a building block for creating novel materials with enhanced properties. Its reactivity allows for functionalization that improves mechanical strength and thermal stability .
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-(methylsulfanyl)benzene involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, making it useful in various chemical transformations. The methylthio group can also participate in redox reactions,
Biological Activity
1-(Bromomethyl)-3-(methylsulfanyl)benzene is an organic compound notable for its unique structural features, which include a bromomethyl group and a methylsulfanyl substituent on a benzene ring. This combination of elements suggests potential biological activities, although specific studies on this compound remain limited. This article reviews the available literature regarding its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
- Chemical Formula : C₈H₉BrS
- Molecular Weight : 215.12 g/mol
- IUPAC Name : this compound
The presence of both bromine and sulfur functionalities may influence the compound's reactivity and interaction with biological systems.
Antiproliferative Properties
Research indicates that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. While direct studies on this specific compound are scarce, its structural analogs have shown promise in inhibiting cell growth through mechanisms that may involve the modulation of enzyme activities or receptor interactions .
Enzyme Interaction
The compound's bromomethyl and methylsulfanyl groups suggest potential interactions with enzymes, possibly affecting their catalytic activities. This aligns with findings that compounds containing similar functional groups can act as enzyme inhibitors or modulators.
Case Studies
Although direct case studies focusing solely on this compound are lacking, the following examples illustrate the biological relevance of structurally related compounds:
- Study of Methylsulfanyl Compounds : Research on methylsulfanyl derivatives has demonstrated their ability to inhibit specific enzymes involved in cancer progression. These compounds were found to disrupt metabolic pathways critical for tumor growth .
- Synthesis of Related Compounds : A study synthesized various functionalized aryl compounds, some of which included methylsulfanyl groups. These compounds were evaluated for their biological activity, revealing significant antiproliferative effects against human cancer cell lines .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- The bromomethyl group may facilitate nucleophilic attack in biochemical reactions, potentially leading to the modification of biomolecules such as proteins or nucleic acids.
- The methylsulfanyl group could enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets .
Comparison with Related Compounds
The following table summarizes the structural similarities and unique features of compounds related to this compound:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 1-(Bromomethyl)-4-(methylsulfonyl)benzene | 0.98 | Contains a sulfonyl instead of a sulfanyl group |
| 2-Bromo-1-methyl-4-(methylsulfonyl)benzene | 0.85 | Different position for the bromo substituent |
| 1-Methyl-4-(methylsulfonyl)benzene | 0.83 | Lacks the bromomethyl group |
| 1-Bromo-4-(methylsulfonyl)benzene | 0.76 | Different positioning of substituents |
| 1-Bromo-3-(methylsulfonyl)benzene | 0.75 | Closely related but differs in the position |
This comparison highlights the distinctiveness of this compound, particularly its combination of halogen and sulfur functionalities.
Future Research Directions
Further research is essential to understand the biological activity and therapeutic potential of this compound fully. Key areas for exploration include:
- In vitro and in vivo studies to assess its efficacy against various cancer types.
- Mechanistic studies to elucidate how this compound interacts with specific biological targets.
- Development of derivatives that could enhance its biological activity or reduce toxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The reactivity and applications of bromomethyl-substituted benzenes are highly dependent on the position and nature of substituents. Below is a comparative analysis:
Table 1: Key Properties of 1-(Bromomethyl)-3-(methylsulfanyl)benzene and Analogues
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups :
- The methylsulfanyl group in the target compound donates electrons via resonance, activating the benzene ring toward electrophilic substitution. In contrast, sulfonyl derivatives (e.g., 1-(Bromomethyl)-4-(methylsulfonyl)benzene) deactivate the ring, making them less reactive in such processes .
- Fluorine and trifluoromethoxy substituents (e.g., 1-(Bromomethyl)-3,5-difluorobenzene) increase electrophilicity, favoring cross-coupling reactions in materials science .
Reactivity of the Bromomethyl Group :
- Bromine’s high leaving-group ability makes bromomethyl derivatives more reactive than chloromethyl analogues (e.g., 1-(chloromethyl)-2-(methylsulfanyl)benzene in ) in nucleophilic substitutions .
- In Hoffmann-type eliminations, bromomethyl benzenes are preferred over chloromethyl derivatives for generating imidazole salts due to faster reaction kinetics .
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 1-(bromomethyl)-3-(methylsulfanyl)benzene, and how can reaction conditions be optimized?
- The compound can be synthesized via electrophilic substitution or functional group interconversion. A plausible route involves bromination of 3-(methylsulfanyl)toluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ . Optimization may focus on controlling regioselectivity and minimizing di-brominated byproducts by adjusting stoichiometry (e.g., limiting Br₂ equivalents) and reaction time. Purity is typically verified via GC-MS or HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H NMR identifies the benzylic bromine (δ ~4.5–5.0 ppm for -CH₂Br) and methylsulfanyl group (δ ~2.5 ppm for -S-CH₃). C NMR resolves the quaternary carbon adjacent to sulfur (δ ~140 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS confirms the molecular ion peak (m/z ≈ 216 for C₈H₉BrS) and fragmentation patterns (e.g., loss of Br or -SCH₃) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths (e.g., C-Br ≈ 1.9 Å) and dihedral angles .
Q. How does the methylsulfanyl group influence the compound’s reactivity in cross-coupling reactions?
- The -SCH₃ group is electron-donating, activating the benzene ring toward electrophilic substitution. However, it may coordinate with transition metals (e.g., Pd in Suzuki couplings), necessitating protective strategies like oxidation to sulfone (-SO₂CH₃) to prevent catalyst poisoning .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict regioselectivity in reactions involving this compound?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, revealing preferential attack at the para position to -SCH₃ due to lower activation energy. UCSF Chimera visualizes electrostatic potential surfaces to validate these predictions .
Q. What strategies resolve contradictions in crystallographic data for halogenated aryl sulfides?
- Discrepancies in bond angles or torsional strains may arise from polymorphism or twinning. SHELXL’s TWIN/BASF commands refine such data, while high-resolution synchrotron XRD improves accuracy. Cross-validation with Hirshfeld surface analysis ensures structural reliability .
Q. How does steric hindrance from the bromomethyl group affect nucleophilic substitution kinetics?
- The bulky -CH₂Br group slows SN2 reactions due to restricted backside attack. Kinetic studies (e.g., using NaN₃ in DMSO) show pseudo-first-order behavior, with rate constants (k) ~10⁻⁴ s⁻¹. Transition state modeling (Gaussian) highlights steric contributions to activation energy .
Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?
- Racemization at the benzylic position occurs under basic or high-temperature conditions. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-catalyzed acylations) improve enantiomeric excess (ee >95%) .
Methodological Considerations
Q. How to mitigate sulfur-related side reactions (e.g., oxidation) during storage or synthesis?
- Store under inert atmosphere (N₂/Ar) at ≤4°C. Add antioxidants (e.g., BHT) to prevent -SCH₃ oxidation to sulfoxide/sulfone. Purity checks via TLC (eluent: hexane/EtOAc 4:1) monitor degradation .
Q. What analytical workflows quantify trace impurities in halogenated aryl sulfides?
- LC-MS/MS with MRM (multiple reaction monitoring) detects sub-ppm impurities (e.g., residual toluene or di-brominated species). Calibration curves using internal standards (e.g., deuterated analogs) enhance precision .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
